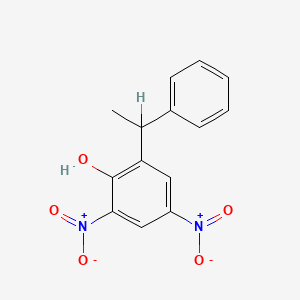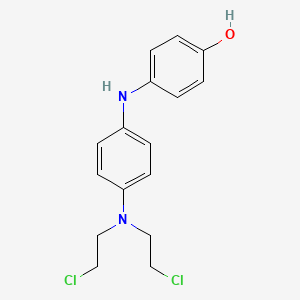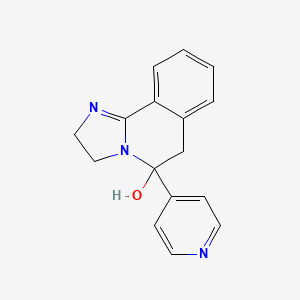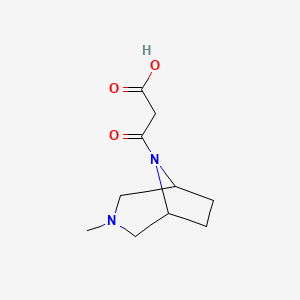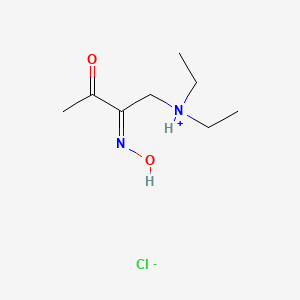
1-Diethylamino-2-oximino-3-butanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Diethylamino-2-oximino-3-butanone hydrochloride is a chemical compound with the molecular formula C8H17NO2·HCl It is a derivative of butanone, featuring both diethylamino and oximino functional groups
准备方法
Synthetic Routes and Reaction Conditions
1-Diethylamino-2-oximino-3-butanone hydrochloride can be synthesized through a multi-step process involving the reaction of diethylamine hydrochloride, formaldehyde, and acetone. The reaction typically involves the following steps:
Mannich Reaction: Diethylamine hydrochloride reacts with formaldehyde and acetone to form 1-diethylamino-3-butanone.
Oximination: The resulting 1-diethylamino-3-butanone is then treated with hydroxylamine hydrochloride to introduce the oximino group, forming 1-diethylamino-2-oximino-3-butanone.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
1-Diethylamino-2-oximino-3-butanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and ketones.
Reduction: Reduction reactions can convert the oximino group to an amino group.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes and ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
1-Diethylamino-2-oximino-3-butanone hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-diethylamino-2-oximino-3-butanone hydrochloride involves its interaction with specific molecular targets. The oximino group can form hydrogen bonds with biological molecules, while the diethylamino group can interact with various receptors and enzymes. These interactions can modulate biochemical pathways and exert specific effects .
相似化合物的比较
Similar Compounds
- 1-Diethylamino-3-butanone
- 1-Diethylamino-2-butanone
- 1-Diethylamino-3-pentanone
Uniqueness
1-Diethylamino-2-oximino-3-butanone hydrochloride is unique due to the presence of both diethylamino and oximino groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
属性
CAS 编号 |
52900-90-0 |
|---|---|
分子式 |
C8H17ClN2O2 |
分子量 |
208.68 g/mol |
IUPAC 名称 |
diethyl-[(2E)-2-hydroxyimino-3-oxobutyl]azanium;chloride |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-4-10(5-2)6-8(9-12)7(3)11;/h12H,4-6H2,1-3H3;1H/b9-8+; |
InChI 键 |
AUUYRAPDBFLAQV-HRNDJLQDSA-N |
手性 SMILES |
CC[NH+](CC)C/C(=N\O)/C(=O)C.[Cl-] |
规范 SMILES |
CC[NH+](CC)CC(=NO)C(=O)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


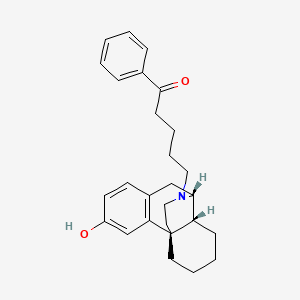
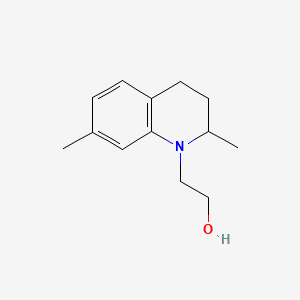
![3-Pyrrolidinecarboxamide,1-[7-[1-(2,3-dihydro-1h-indolyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinyl]-3-isoquinolinyl]-](/img/structure/B13953024.png)
![2H-1,2,3-Triazolo[4,5-f]quinoxaline](/img/structure/B13953029.png)
![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride](/img/structure/B13953035.png)
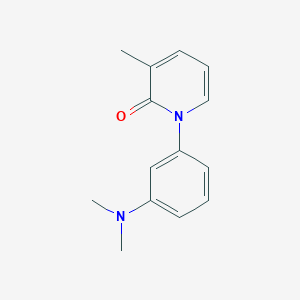
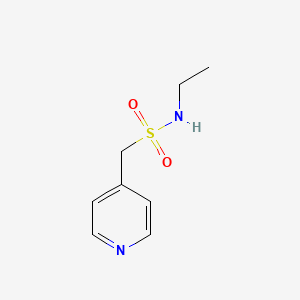
![2-[5-(5-bromofuran-2-carbonyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13953053.png)

